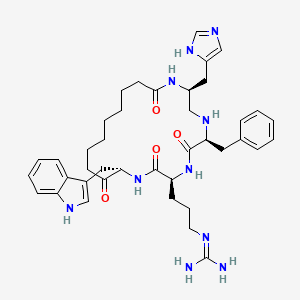

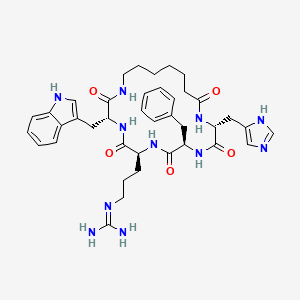

![molecular formula C42H59N11O7 B10847235 c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847235.png)

c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 est un analogue cyclique de lactam de l’hormone alpha-mélanotropine (alpha-MSH). Ce composé est conçu pour cibler le récepteur de la mélanocortine 3 humaine, qui joue un rôle important dans divers processus physiologiques, notamment l’homéostasie énergétique, la pigmentation et l’inflammation .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 implique l’introduction d’un lien d’acide dicarboxylique entre le groupe alpha-amino de la proline et le groupe epsilon-amino de la lysine. Le processus comprend généralement les étapes suivantes :

Synthèse peptidique : La séquence peptidique linéaire est synthétisée à l’aide de techniques de synthèse peptidique en phase solide (SPPS).

Purification : Le peptide cyclisé est purifié à l’aide d’une chromatographie liquide haute performance (HPLC) pour obtenir le produit final.

Méthodes de production industrielle : La production industrielle de ce composé suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pour la SPPS, des réacteurs de cyclisation à grande échelle et des systèmes HPLC de qualité industrielle pour la purification.

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du résidu tryptophane.

Réduction : Les réactions de réduction peuvent se produire au niveau des ponts disulfures s’ils sont présents.

Substitution : Des réactions de substitution peuvent avoir lieu au niveau des chaînes latérales des acides aminés, telles que le résidu lysine.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Divers agents alkylants dans des conditions de pH et de température contrôlées.

Produits majeurs :

Oxydation : Dérivés tryptophaniques oxydés.

Réduction : Ponts disulfures réduits.

Substitution : Résidus d’acides aminés alkylés.

4. Applications de la recherche scientifique

This compound présente plusieurs applications de la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique cyclique et les relations structure-activité.

Biologie : Investigué pour son rôle dans la modulation des récepteurs de la mélanocortine, qui sont impliqués dans divers processus biologiques.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d’outils biochimiques pour la recherche.

Applications De Recherche Scientifique

C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 has several scientific research applications:

Chemistry: Used as a model compound to study cyclic peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various biological processes.

Industry: Utilized in the development of peptide-based drugs and biochemical tools for research.

Mécanisme D'action

Le composé exerce ses effets en se liant au récepteur de la mélanocortine 3 (MC3R) et au récepteur de la mélanocortine 5 (MC5R). Lors de la liaison, il active ou inhibe ces récepteurs, ce qui entraîne des voies de signalisation en aval qui régulent l’homéostasie énergétique, la pigmentation et l’inflammation. La structure cyclique du composé améliore sa stabilité et sa sélectivité pour les récepteurs .

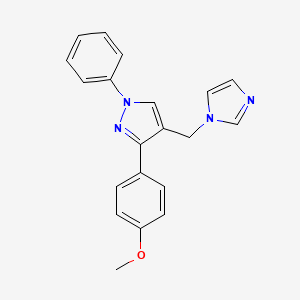

Composés similaires :

C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 : Un agoniste partiel de MC3R à haute sélectivité.

C[CO-2,3-pyrazine-CO-D-Nal(2’)-Arg-Trp-Lys]-NH2 : Un antagoniste de MC3R à haute puissance.

C[CO-(CH2)2-CO-Nle-D-Nal(2’)-Arg-Trp-Lys]-NH2 : Un antagoniste de MC3R et de MC5R.

Unicité : C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 est unique en raison de sa structure cyclique spécifique et de la présence de norleucine (Nle) à la position 6, ce qui contribue à sa haute sélectivité et sa puissance en tant qu’antagoniste de MC3R et de MC5R .

Comparaison Avec Des Composés Similaires

C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2: A partial agonist of MC3R with high selectivity.

C[CO-2,3-pyrazine-CO-D-Nal(2’)-Arg-Trp-Lys]-NH2: An antagonist of MC3R with high potency.

C[CO-(CH2)2-CO-Nle-D-Nal(2’)-Arg-Trp-Lys]-NH2: An antagonist of both MC3R and MC5R.

Uniqueness: C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 is unique due to its specific cyclic structure and the presence of norleucine (Nle) at position 6, which contributes to its high selectivity and potency as an MC3R and MC5R antagonist .

Propriétés

Formule moléculaire |

C42H59N11O7 |

|---|---|

Poids moléculaire |

830.0 g/mol |

Nom IUPAC |

(2R,5S,8S,11S,25S)-25-amino-2-benzyl-5-[3-(diaminomethylideneamino)propyl]-8-(1H-indol-3-ylmethyl)-3,6,9,17,20,26-hexaoxo-1,4,7,10,16-pentazacyclohexacosane-11-carboxamide |

InChI |

InChI=1S/C42H59N11O7/c43-30-15-6-4-13-28(54)19-20-36(55)47-21-9-8-17-32(37(44)56)50-41(60)35(24-27-25-49-31-16-7-5-14-29(27)31)53-39(58)33(18-10-22-48-42(45)46)51-40(59)34(52-38(30)57)23-26-11-2-1-3-12-26/h1-3,5,7,11-12,14,16,25,30,32-35,49H,4,6,8-10,13,15,17-24,43H2,(H2,44,56)(H,47,55)(H,50,60)(H,51,59)(H,52,57)(H,53,58)(H4,45,46,48)/t30-,32-,33-,34+,35-/m0/s1 |

Clé InChI |

HWDXGLQUFJWIAC-DIWSUELLSA-N |

SMILES isomérique |

C1CCC(=O)CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](C1)N)CC2=CC=CC=C2)CCCN=C(N)N)CC3=CNC4=CC=CC=C43)C(=O)N |

SMILES canonique |

C1CCC(=O)CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(C1)N)CC2=CC=CC=C2)CCCN=C(N)N)CC3=CNC4=CC=CC=C43)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(5-hydroxybenzo[b]furan-2-yl)methanone](/img/structure/B10847152.png)

![1-Cyano-2-(2-Methyl-1-Benzofuran-5-Yl)-3-[(3s)-2-Oxo-1-(2-Oxo-2-Pyrrolidin-1-Ylethyl)azepan-3-Yl]guanidine](/img/structure/B10847156.png)

![N-tert-butyl-2-[[6-cyano-1-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-2H-quinolin-3-yl]-pyridin-2-ylsulfonylamino]acetamide](/img/structure/B10847168.png)

![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]-N-[4-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]butyl]hexanamide](/img/structure/B10847188.png)

![11-amino-2,6-dimethyl-3,4-dihydro-2H-indolo[2,3-b]quinolin-1-one](/img/structure/B10847197.png)

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847219.png)

![2-[2-(Dimethylamino)ethyl]tetracyclo[9.8.0.03,8.014,19]nonadeca-1(11),3,5,7,12,14,16,18-octaen-2-ol](/img/structure/B10847247.png)

![[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B10847255.png)